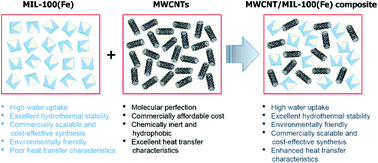Synthesis, characterization, and water adsorption properties of a novel multi-walled carbon nanotube/MIL-100(Fe) composite†
Dalton Transactions Pub Date: 2016-09-16 DOI: 10.1039/C6DT02640K
Abstract
Conventional small-scale adsorption chillers generally employ silica-gel/water or zeolite/water working pairs given the relatively high level of mesoporosity and water affinity in these adsorbent materials. However, the coefficient of performance (COP) and specific cooling power (SCP) evaluated for the adsorption chiller using these adsorbent/adsorbate pairs cannot be still considered practically feasible in the context of a commercial system. Metal organic frameworks (MOFs) are not only characterized by much higher water adsorption capacities than these materials, but also can be mass-produced using much simpler methods than the template-assisted synthesis routes of most zeolites. However, the low intrinsic thermal conductivity of these materials limits their use as adsorbents in commercial-scale adsorption chillers. In this study, a novel composite composed of multi-walled carbon nanotubes (MWCNTs) incorporated in a MIL-100(Fe) framework has been synthesized using a molecular-level mixing process. The resulting composite, with varying volume fraction of MWCNTs, has been characterized for microstructure, degree of crystallinity, thermal stability, water sorption kinetics and hydrothermal cyclic stability for potential use as an adsorbent in commercial adsorption chillers.


Recommended Literature
- [1] Reaction of human telomeric unit TTAGGG and a photoactivatable Pt(iv) anticancer prodrug†
- [2] An intuitional hierarchical assembly of cluster–organic frameworks with a thickness of 1.97 nm from a discrete Co14 cluster†
- [3] A dimer path for CO dissociation on PtSn†
- [4] Machine learning in energy chemistry: introduction, challenges and perspectives
- [5] Artificial tubular connections between cells based on synthetic lipid nanotubes
- [6] Inside front cover
- [7] Rapid and accurate detection of Escherichia coli O157:H7 in beef using microfluidic wax-printed paper-based ELISA
- [8] Rapid and direct detection of attomole adenosine triphosphate (ATP) by MALDI-MS using rutile titania chips†
- [9] Conotoxins: natural product drug leads
- [10] β-Iminoenolate boron complex with terminal triphenylamine exhibiting polymorphism and mechanofluorochromism†










